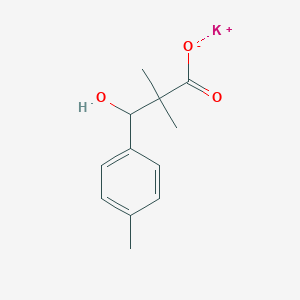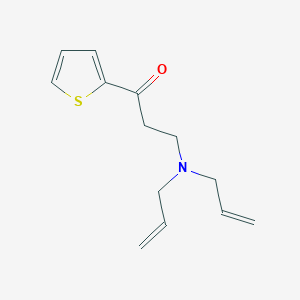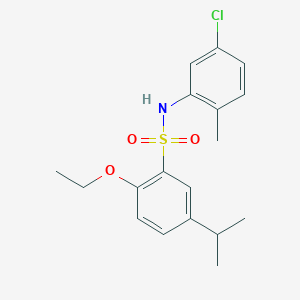
potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate, also known as KD-3010, is a chemical compound that has gained attention in the scientific community for its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to reduce oxidative stress, improve insulin sensitivity, and enhance cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are numerous potential future directions for research on potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, researchers may investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies may be conducted to elucidate its mechanism of action and identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate involves a multi-step process that begins with the reaction of 4-methylphenylacetic acid with isobutyraldehyde to form 3-(4-methylphenyl)-2-methylpropanal. This intermediate is then reacted with potassium hydroxide and acetic acid to form this compound.
Applications De Recherche Scientifique
Potassium 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
potassium;3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.K/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15;/h4-7,10,13H,1-3H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMQRBBZUZUCEL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C(=O)[O-])O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)
![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4921150.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)
![1-allyl-5-{[(4-methylpentyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921164.png)
![2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4921168.png)
![2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4aH-benzo[7]annulene-1,3-dicarbonitrile](/img/structure/B4921173.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4921174.png)
![2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)
![2,9-bis(2-hydroxyethyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B4921192.png)

